3-(tert-Butyldimethylsilyloxy)glutaric anhydride
Overview
Description
3-(tert-Butyldimethylsilyloxy)glutaric anhydride, also known as this compound, is a useful research compound. Its molecular formula is C11H20O4Si and its molecular weight is 244.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Glycoconjugate Synthesis : Tert-Butyldimethylsilyl chloride, which is structurally related to 3-(tert-Butyldimethylsilyloxy)glutaric anhydride, is effective in protecting D-glucal and D-galactal, aiding in the synthesis of glycoconjugates (Kinzy & Schmidt, 1987).
DNA Probe Modification : A study demonstrated the use of 3-(tert-butyldimethylsiloxy)glutaric anhydride in creating phosphoramidite and solid-support reagents. These are crucial in introducing modifications into DNA probes, a technique valuable for genomic research and biotechnology (Skrzypczynski & Wayland, 2004).
Biocatalyst in Pharmaceutical Applications : A variant of the enzyme EF5 CALB was shown to be effective in producing (R)-3-TBDMSO glutaric acid methyl monoester with high selectivity and yield, making it a promising catalyst for pharmaceutical applications (Wu et al., 2017).
Synthesis of Polypropionate Fragments : Rhodium-catalyzed enantioselective desymmetrization of dimethyl glutaric anhydride, which is similar to this compound, enables the synthesis of syn-deoxypolypropionate fragments, useful in various chemical syntheses (Cook & Rovis, 2007).
Treatment of Metabolic Disorders : In the context of glutaric aciduria type 1, a metabolic disorder, carnitine supplementation is suggested to help prevent the accumulation of 3-hydroxyglutaric acid. This approach may protect against neurological strokes in affected patients (Shigematsu et al., 2005).
Chemical Synthesis of Heterocycles : The compound has been used in chemical reactions leading to the production of substituted piperidin-2-ones, which may have pharmaceutical activities (Burdzhiev & Stanoeva, 2006).
Enzymatic Desymmetrization : In a study, lipase-catalyzed enantioselective alcoholysis effectively desymmetrized 3-(4-fluorophenyl)glutaric anhydride, yielding a product useful in organic chemistry (Liu et al., 2014).
Mechanism of Action
Target of Action
3-(tert-Butyldimethylsilyloxy)glutaric anhydride is a chemical compound that is primarily used as a starting material for the preparation of labeling reagents
Mode of Action
It is known to be used as a starting material in the synthesis of various reagents, suggesting that it may interact with its targets through chemical reactions to form new compounds .
Biochemical Pathways
It has been used in the synthesis of new reagents, indicating that it may play a role in various biochemical reactions .
Result of Action
As a chemical reagent, its effects would likely depend on the specific reactions it is involved in and the compounds it interacts with .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical substances. For instance, it is recommended to be stored at a temperature of 2-8°C .
Biochemical Analysis
Biochemical Properties
It is known to be used as a starting material for the preparation of labeling reagents . The specific enzymes, proteins, and other biomolecules it interacts with are not clearly documented in the available literature.
Cellular Effects
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
It is known to be used in the chemical synthesis of modified DNA probes . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not clearly documented in the available literature.
Temporal Effects in Laboratory Settings
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxyoxane-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4Si/c1-11(2,3)16(4,5)15-8-6-9(12)14-10(13)7-8/h8H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAJGRHLLRGVSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(=O)OC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399829 | |
Record name | 3-(tert-Butyldimethylsilyloxy)glutaric anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91424-40-7 | |
Record name | 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]dihydro-2H-pyran-2,6(3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91424-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(tert-Butyldimethylsilyloxy)glutaric anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(tert-Butyldimethylsilyloxy)glutaric anhydride in organic synthesis?
A: this compound serves as a crucial building block in the synthesis of various complex molecules, particularly in pharmaceutical applications. Its importance lies in its role as a precursor for the Rosuvastatin side chain. [, ]. Rosuvastatin, a widely prescribed statin drug, utilizes this side chain in its structure.
Q2: Can you describe the synthesis process of this compound from citric acid?
A: The synthesis of this compound from readily available citric acid involves a multi-step procedure [, ]:
Q3: What are the critical factors influencing the cyclization step in the synthesis of this compound?
A: Research indicates that several factors significantly impact the cyclization step's efficiency during this compound synthesis []:
Q4: Are there any analytical techniques available for the characterization and quantification of this compound?
A: Yes, High-Performance Liquid Chromatography (HPLC) has been identified as a suitable technique for analyzing this compound []. The method involves using a reverse-phase column with a methanol and buffer mobile phase, allowing for separation and quantification of the compound. This technique enables researchers to assess the purity of synthesized this compound by identifying potential impurities or degradation products.
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